Talsaclidine, also known by its developmental codename WAL 2014 FU, is a functionally selective agonist of the muscarinic M1 receptor subtype. [] This classification signifies its ability to bind to and activate the M1 receptor with greater potency compared to other muscarinic receptor subtypes (M2-M5). [, ] In scientific research, Talsaclidine has primarily been investigated for its potential to influence cholinergic signaling pathways, particularly in the context of neurodegenerative diseases like Alzheimer's disease. [, ]
Talsaclidine is synthesized from precursors that include bicyclic amines and propargyl alcohol derivatives. It belongs to a broader class of compounds known as muscarinic receptor agonists, which are utilized in various therapeutic contexts, including neurodegenerative diseases and cognitive impairments. Its chemical identifier is CAS Number 147025-53-4.
The synthesis of Talsaclidine involves several key steps:
The synthesis process can be complex due to the need for chirality in certain derivatives, which may involve asymmetric synthesis techniques or chiral pool strategies to ensure the correct stereochemistry is achieved.
Talsaclidine has a distinct molecular structure characterized by its bicyclic framework. The key features include:
The molecular structure has been analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with muscarinic receptors. These analyses help elucidate how structural modifications can enhance receptor selectivity and potency.
Talsaclidine participates in various chemical reactions that can modify its properties:
The outcomes of these reactions depend heavily on the reagents used and the reaction conditions applied.
Talsaclidine functions primarily as an agonist at muscarinic acetylcholine receptors, particularly targeting the M1 subtype:
Talsaclidine demonstrates favorable pharmacokinetic properties:
Talsaclidine exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and impact its bioavailability and efficacy.
Talsaclidine's primary application lies in the field of neuropharmacology:
Talsaclidine (chemical name: (3R)-3-(Prop-2-yn-1-yloxy)-1-azabicyclo[2.2.2]octane) is a quinuclidine derivative with the molecular formula C₁₀H₁₅NO and a molar mass of 165.236 g·mol⁻¹ [1] [9]. Its structure features a rigid bicyclic octane core with a chiral center at the 3-position, linked to a propargyloxy moiety. This configuration is critical for binding to muscarinic acetylcholine receptors (mAChRs), particularly the M₁ subtype [9]. Unlike acetylcholine, talsaclidine’s tertiary amine group and hydrophobic propynyl chain enhance central nervous system penetration, facilitating interactions with central mAChRs [4] [9].
Talsaclidine functions as an orthosteric agonist, binding directly to the acetylcholine recognition site on mAChRs [9]. Its primary molecular targets are the M₁, M₂, and M₃ receptor subtypes, with preferential affinity for M₁ receptors due to steric and electronic complementarity with the receptor’s transmembrane domains [1] [9].
Table 1: Structural and Molecular Properties of Talsaclidine
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₅NO |
Molar Mass | 165.236 g·mol⁻¹ |
CAS Number | 131986-45-3 |
Receptor Binding Mechanism | Orthosteric agonist |
Primary Targets | Muscarinic M₁, M₂, M₃ receptors |
Talsaclidine exhibits functionally preferential agonism:
This subtype selectivity arises from ligand-receptor interactions:
In animal models, talsaclidine demonstrates dual neurochemical and amyloid-modifying effects:
Table 2: Key Pharmacodynamic Effects of Talsaclidine
Effect | Model System | Outcome |
---|---|---|
Cognitive improvement | Aged rhesus monkeys | Enhanced memory task performance |
sAPPα secretion | Rat brain slices | 150–200% increase |
Aβ₄₂ reduction | Human CSF (Alzheimer disease patients) | 19% median decrease |
M₁ receptor activation potency | Rabbit electroencephalogram | Central activation at 10-fold lower doses than side effects |
Talsaclidine’s profile contrasts with historical and emerging M₁ agonists:
Mechanistic distinctions:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7